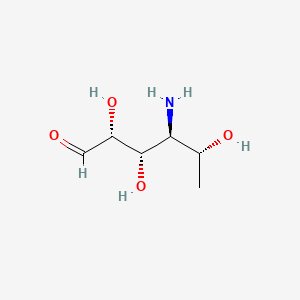
Thomosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thomosamine is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
Thomosamine is primarily recognized for its role in the biosynthesis of glycosylated compounds. It serves as a precursor for several biologically active molecules, particularly in the synthesis of antibiotics and other therapeutic agents.
Glycosylation Processes
This compound is involved in glycosylation reactions, where it contributes to the formation of glycosidic bonds. This process is crucial for the biological activity of many natural products, including antibiotics like pradimicin B. The enzyme pdmS has been identified as responsible for attaching this compound to create this compound, demonstrating its importance in antibiotic biosynthesis .
Antibiotic Development
Research has indicated that this compound derivatives can enhance the efficacy of existing antibiotics. For instance, modifications to this compound have been explored to improve the antimicrobial activity of pradimicin derivatives against resistant bacterial strains .
Pharmaceutical Applications
This compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown promise against a range of pathogens, including Gram-positive bacteria. The modification of this compound can lead to compounds with enhanced antibacterial properties, which are critical in addressing antibiotic resistance .
Anticancer Research
Recent studies have begun to investigate the role of this compound in cancer therapeutics. Its ability to modify glycoproteins may influence cell signaling pathways involved in tumorigenesis. Preliminary findings suggest that this compound derivatives could potentially inhibit cancer cell proliferation, warranting further investigation into their mechanisms .
Biotechnology Applications
In biotechnology, this compound is utilized in various applications ranging from enzyme engineering to the development of biosensors.
Enzyme Engineering
Biosensor Development
This compound-based compounds are being explored for use in biosensors due to their ability to interact selectively with biomolecules. These sensors can be designed to detect specific pathogens or biomarkers associated with diseases, enhancing diagnostic capabilities .
Case Studies and Data Tables
The following table summarizes key studies that illustrate the applications of this compound across different fields:
属性
CAS 编号 |
17272-51-4 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.173 |
IUPAC 名称 |
(2R,3S,4S,5R)-4-amino-2,3,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m1/s1 |
InChI 键 |
UEHGPSGGFKLPTD-DPYQTVNSSA-N |
SMILES |
CC(C(C(C(C=O)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















